molecular formula C23H28N4O3S2 B2914550 4-(dibutylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 442557-07-5

4-(dibutylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2914550
CAS No.: 442557-07-5
M. Wt: 472.62
InChI Key: NASRCEDUXZBCFZ-UHFFFAOYSA-N
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Description

4-(dibutylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiazole ring and a pyridine moiety, with a dibutylsulfamoyl group attached, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole derivative.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole-pyridine intermediate with a benzoyl chloride derivative.

    Introduction of the Dibutylsulfamoyl Group: Finally, the dibutylsulfamoyl group is attached through a sulfonation reaction using dibutylamine and a suitable sulfonating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dibutylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(dibutylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Shares a similar benzamide core but differs in the attached functional groups.

    3,4-disubstituted pyridine derivatives: These compounds have a pyridine core and are known for their biological activities, particularly as kinase inhibitors.

Uniqueness

4-(dibutylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of a thiazole ring, pyridine moiety, and dibutylsulfamoyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-3-5-15-27(16-6-4-2)32(29,30)20-9-7-19(8-10-20)22(28)26-23-25-21(17-31-23)18-11-13-24-14-12-18/h7-14,17H,3-6,15-16H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASRCEDUXZBCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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